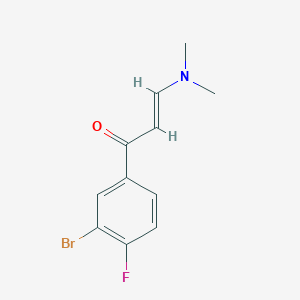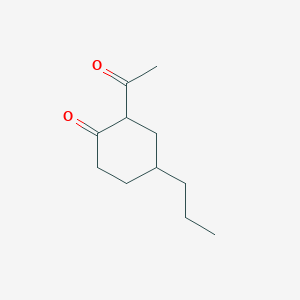
4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of fluorine atoms to the indole structure can significantly alter its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
The synthesis of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-synthesized indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and purification steps.
Chemical Reactions Analysis
4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo-indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.
Scientific Research Applications
4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to biological receptors, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar compounds to 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole include other fluorinated indole derivatives and non-fluorinated indoles. The presence of fluorine atoms in this compound makes it unique by enhancing its chemical stability and biological activity compared to non-fluorinated counterparts . Some similar compounds include:
- 4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 3,3-Dimethyl-2,3-dihydro-1H-indole
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10F3N/c1-10(2)4-14-9-7(10)5(11)3-6(12)8(9)13/h3,14H,4H2,1-2H3 |
InChI Key |
VEQFYOPPJUTJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C(=CC(=C2F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
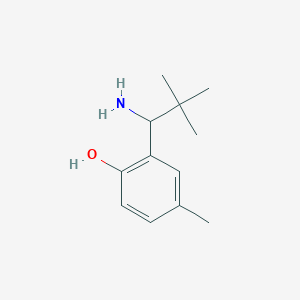
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)
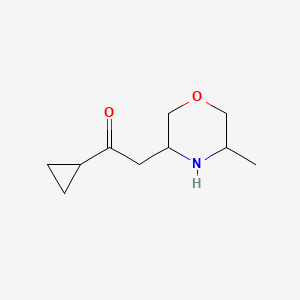
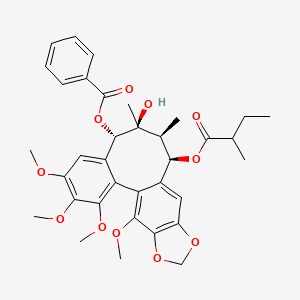

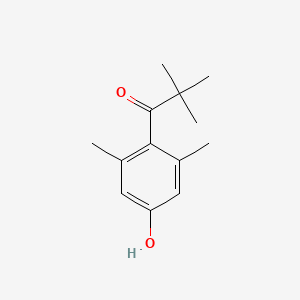
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)
